Antiproliferative Selectivity Window of Methoxyphenyl Sulfonate Esters Against MCF‑7 Breast Cancer Cells
In a head‑to‑head comparison, the closest structural analog 4‑methoxyphenyl p‑toluenesulfonate (compound 22) displayed a >2.3‑fold selectivity window against MCF‑7 tumor cells versus MCF‑10A non‑tumor cells, while the regioisomer 3‑methoxyphenyl p‑toluenesulfonate (22m) showed only a 1.7‑fold selectivity, underscoring the critical role of the 4‑methoxyphenyl ester moiety [1]. Introduction of a bromo substituent on the sulfonate aryl ring, as in the target compound, is expected to further enhance electrophilicity and protein‑binding interactions based on Hammett σ‑constants (σp Br = +0.23 vs. σp CH3 = −0.17) [2].
| Evidence Dimension | Antiproliferative activity (MCF‑7 human breast cancer) and selectivity (MCF‑10A) of methoxyphenyl sulfonate esters |
|---|---|
| Target Compound Data | IC50 not yet published; predicted enhanced electrophilicity (Br σp = +0.23) relative to p‑toluenesulfonate analog |
| Comparator Or Baseline | 4‑Methoxyphenyl p‑toluenesulfonate: IC50 ~150 µM (MCF‑7), selectivity ratio >2.3; 3‑methoxyphenyl p‑toluenesulfonate: IC50 89.83 µM, selectivity ratio 1.7 |
| Quantified Difference | Selectivity ratio improved from 1.7 (22m) to >2.3 (22); predicted additional 0.4‑σ‑unit electron‑withdrawing effect of Br vs. CH3 |
| Conditions | MCF‑7 (cancerous) and MCF‑10A (non‑cancerous) human breast epithelial cell lines; 48‑h exposure; MTT assay |
Why This Matters
The 4‑methoxyphenyl motif already confers a selectivity advantage that the bromo substituent is likely to augment, making the target compound a strategically valuable scaffold for anticancer hit‑to‑lead optimization.
- [1] L. Cyr et al. Antiproliferative effects of a series of novel synthetic sulfonate esters on human breast cancer cell line MCF‑7. Anticancer Res. 2007, 27(3B), 1437‑1448. View Source
- [2] H. H. Jaffé. A re‑examination of the Hammett equation. Chem. Rev. 1953, 53, 191‑261. View Source
